molecular formula C9H12ClN3O2 B1418351 Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride CAS No. 264624-28-4

Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride

Cat. No. B1418351
M. Wt: 229.66 g/mol
InChI Key: ITVMHQFVWUGFJB-UHFFFAOYSA-N
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Description

“Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 . It is also known by several synonyms, including “Methyl 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate HCl” and "5,6,7,8-Tetrahydro-pyrido[3,4-b]pyrazine-7-carboxylic acid Methyl ester" .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride has been a subject of interest in the field of organic chemistry, particularly in the synthesis of various chemical compounds. Studies have demonstrated its use in creating novel compounds with potential biological activities. For instance, it has been used in the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, showcasing its versatility in creating complex molecular structures (Verdecia et al., 1996).

Anticancer Activity

Research has explored the potential anticancer activity of derivatives synthesized from compounds structurally related to methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride. For instance, pyrano[1,2,3]triazine derivatives, created using similar starting materials, have been evaluated for their growth inhibitory potency in liver HEPG2 cancer cell lines, highlighting the potential therapeutic applications of these compounds (Ouf et al., 2014).

Structural Studies and Reactions

Structural studies and reactions involving compounds related to methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride have provided insights into the chemical properties and reactivity of these compounds. For example, investigations into the synthesis of dipyrazolo[1,2-a;1', 2'-d][1,2,4,5]tetrazines have contributed to understanding the stability and transformation mechanisms of these compounds, which can be crucial in designing new molecules for various applications (Lisowskaya et al., 2004).

Safety And Hazards

This compound is classified under the GHS07 hazard class. It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c1-14-9(13)7-4-6-8(5-12-7)11-3-2-10-6;/h2-3,7,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVMHQFVWUGFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=NC=CN=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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